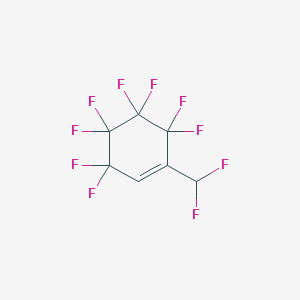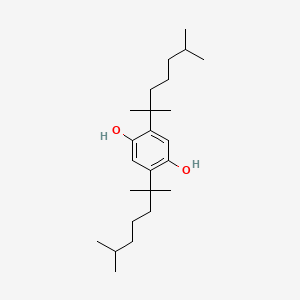
5-Chloro-4,4,6,6-tetraethoxy-3,7-dioxa-4,6-disilanonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-4,4,6,6-tetraethoxy-3,7-dioxa-4,6-disilanonane is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms within their molecular structure, often leading to unique chemical and physical properties. The compound’s structure includes chlorine, ethoxy groups, and a disilane backbone, making it a versatile molecule for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4,4,6,6-tetraethoxy-3,7-dioxa-4,6-disilanonane typically involves the reaction of chlorosilanes with ethoxy-containing reagents under controlled conditions. One common method involves the reaction of 5-chlorosilane with tetraethoxysilane in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving precise temperature control and the use of high-purity reagents. The final product is typically purified through distillation or recrystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-4,4,6,6-tetraethoxy-3,7-dioxa-4,6-disilanonane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ethoxy groups can be hydrolyzed to form silanol groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophiles: Such as amines or alcohols for substitution reactions.
Acids or Bases: For hydrolysis reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Substituted Silanes: From substitution reactions.
Silanols: From hydrolysis reactions.
Oxidized or Reduced Silanes: From oxidation and reduction reactions.
Wissenschaftliche Forschungsanwendungen
5-Chloro-4,4,6,6-tetraethoxy-3,7-dioxa-4,6-disilanonane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential as a therapeutic agent in various medical applications.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its ability to form strong bonds with various substrates.
Wirkmechanismus
The mechanism of action of 5-Chloro-4,4,6,6-tetraethoxy-3,7-dioxa-4,6-disilanonane involves its interaction with molecular targets through its functional groups. The chlorine atom and ethoxy groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing molecular structures. The disilane backbone provides stability and flexibility, allowing the compound to interact with a wide range of molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4,6,6-Tetraethoxy-5-methyl-3,7-dioxa-4,6-disilanonane
- 4,4,6,6-Tetramethyl-3,7-dioxa-4,6-disilanonane
- 5-Bromo-4,4,6,6-tetraethoxy-3,7-dioxa-4,6-disilanonane
Uniqueness
5-Chloro-4,4,6,6-tetraethoxy-3,7-dioxa-4,6-disilanonane is unique due to the presence of the chlorine atom, which imparts distinct reactivity and chemical properties compared to its analogs. The ethoxy groups provide solubility and reactivity, while the disilane backbone offers structural stability. These features make it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
112667-59-1 |
|---|---|
Molekularformel |
C13H31ClO6Si2 |
Molekulargewicht |
375.00 g/mol |
IUPAC-Name |
[chloro(triethoxysilyl)methyl]-triethoxysilane |
InChI |
InChI=1S/C13H31ClO6Si2/c1-7-15-21(16-8-2,17-9-3)13(14)22(18-10-4,19-11-5)20-12-6/h13H,7-12H2,1-6H3 |
InChI-Schlüssel |
OMLOKCRTJYFQSE-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](C([Si](OCC)(OCC)OCC)Cl)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Hydroxy-2-oxabicyclo[2.2.2]octan-3-one](/img/structure/B14308941.png)


![5-[(2,4-Dichlorophenoxy)methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B14308960.png)

![[(Bromoindiganediyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14308972.png)

![N~2~,N~2'~-[Sulfonyldi(4,1-phenylene)]di(1,3,5-triazine-2,4,6-triamine)](/img/structure/B14308980.png)


![5-{[2-(1H-Imidazol-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14309003.png)

![9-Chloro-9lambda~5~-phosphabicyclo[3.3.1]nonan-9-one](/img/structure/B14309026.png)
![N-[(6-Oxooxan-2-yl)methyl]acetamide](/img/structure/B14309028.png)
